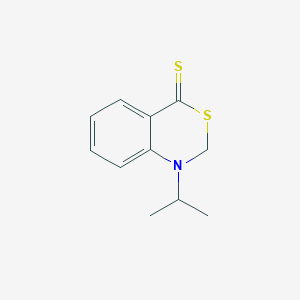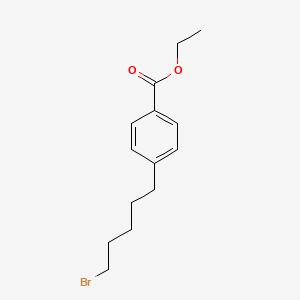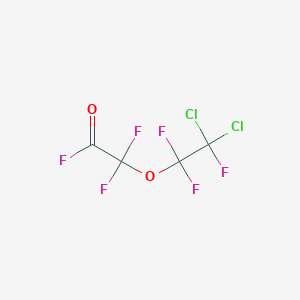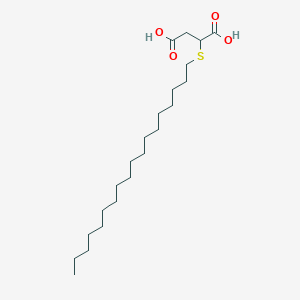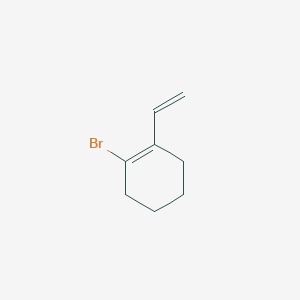
1-Bromo-2-ethenylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethenylcyclohex-1-ene is an organic compound that belongs to the class of halogenated alkenes. It is characterized by a bromine atom attached to a cyclohexene ring, which also contains an ethenyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylcyclohex-1-ene using bromine in the presence of a solvent like carbon tetrachloride. The reaction typically proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-ethenylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethenylcyclohex-1-ol.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cyclohexadiene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen bromide in an organic solvent.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 2-Ethenylcyclohex-1-ol.
Addition: 1,2-Dibromo-2-ethenylcyclohexane.
Elimination: 1,3-Cyclohexadiene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving halogenated organic compounds and their biological interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-ethenylcyclohex-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as bromonium ions or carbocations. These intermediates facilitate the addition or substitution processes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethenyl group.
1-Bromo-2-phenylcyclohex-1-ene: Contains a phenyl group, leading to different reactivity and applications.
1-Bromo-2-chlorocyclohex-1-ene: Contains an additional halogen, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-ethenylcyclohex-1-ene is unique due to the presence of both a bromine atom and an ethenyl group on the cyclohexene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
83043-84-9 |
|---|---|
Molekularformel |
C8H11Br |
Molekulargewicht |
187.08 g/mol |
IUPAC-Name |
1-bromo-2-ethenylcyclohexene |
InChI |
InChI=1S/C8H11Br/c1-2-7-5-3-4-6-8(7)9/h2H,1,3-6H2 |
InChI-Schlüssel |
QSFVTNKDXSEODG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(CCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


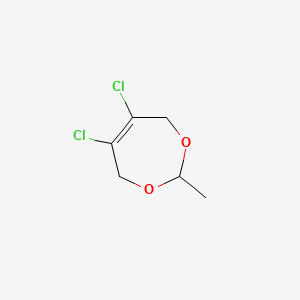
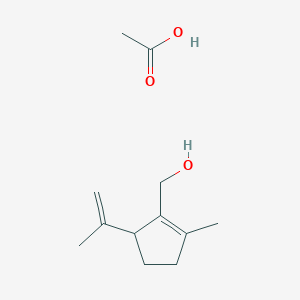
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
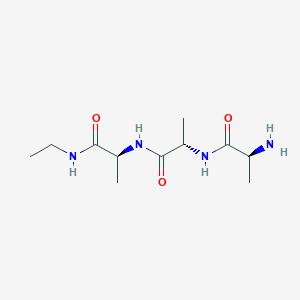

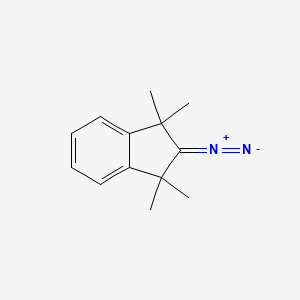
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

